

# Statistical Analysis of Terevalefim: A Comparative Guide to Efficacy in Renal Indications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terevalefim |           |
| Cat. No.:            | B8198262    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Terevalefim** (formerly ANG-3777) efficacy data from key clinical trials against placebo. **Terevalefim** is a small molecule mimetic of hepatocyte growth factor (HGF) that activates the c-Met signaling pathway, which is involved in tissue repair and regeneration. The data presented here is intended to offer an objective overview of the therapeutic potential of **Terevalefim** in two critical renal indications: delayed graft function (DGF) in kidney transplant recipients and acute kidney injury (AKI) associated with cardiac surgery.

### **Efficacy Data Summary**

The following tables summarize the quantitative data from two major clinical trials investigating the efficacy of **Terevalefim**. In both studies, the comparator was a placebo, as there are currently no approved therapies for the prevention of DGF, making placebo the standard of care in a clinical trial setting.

## Table 1: Phase 3 Study of Terevalefim for Delayed Graft Function (DGF) in Kidney Transplant Recipients (NCT02474667)



| Efficacy Endpoint                                                               | Terevalefim (n=124) | Placebo (n=124) | Statistic                     |
|---------------------------------------------------------------------------------|---------------------|-----------------|-------------------------------|
| Primary Endpoint                                                                |                     |                 |                               |
| Estimated Glomerular<br>Filtration Rate (eGFR)<br>at Day 360<br>(mL/min/1.73m²) | Not reported        | Not reported    | Not statistically significant |
| Secondary Endpoints                                                             |                     |                 |                               |
| Incidence of Delayed<br>Graft Function                                          | 68.5%               | 69.4%           | -                             |
| Incidence of Acute<br>Rejection                                                 | 8.1%                | 6.5%            | -                             |
| Graft Failure                                                                   | 3.2%                | 8.1%            | Numerically lower             |

Statistical analysis for the primary endpoint was conducted on the intent-to-treat population. While the primary endpoint was not met, a prespecified analysis of study completers suggested a potential biological activity for **Terevalefim**, with a p-value approaching statistical significance (p=0.06) for the eGFR difference at 12 months.[1][2]

## Table 2: Phase 2 Study of Terevalefim for Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) (GUARD Trial)



| Efficacy Endpoint                                                                     | Terevalefim (n=129)         | Placebo (n=130)             | Statistic (p-value) |
|---------------------------------------------------------------------------------------|-----------------------------|-----------------------------|---------------------|
| Primary Endpoint                                                                      |                             |                             |                     |
| Mean Area Under the<br>Curve of Percent<br>Increase in Serum<br>Creatinine (Days 2-6) | Not significantly different | Not significantly different | 0.77                |
| Secondary Endpoints                                                                   |                             |                             |                     |
| Major Adverse Kidney<br>Events by Day 30                                              | 18.6%                       | 16.2%                       | 0.60                |
| Major Adverse Kidney<br>Events by Day 90                                              | 14.7%                       | 21.5%                       | 0.16                |
| Incidence of AKI<br>through Day 5                                                     | 47.3%                       | 48.5%                       | -                   |

The GUARD trial concluded that the findings do not support the efficacy of **Terevalefim** in preventing the development of AKI following cardiopulmonary bypass.[3]

## Experimental Protocols Phase 3 Study in Delayed Graft Function (NCT02474667)

This was a randomized, double-blind, placebo-controlled, multicenter trial.[1][4]

- Patient Population: The study enrolled 248 patients receiving their first kidney transplant from a deceased donor.
- Intervention: Patients were randomized to receive either **Terevalefim** (2 mg/kg) or a matching placebo. The study drug was administered as a once-daily intravenous infusion for three consecutive days, with the first dose initiated within 30 hours following the transplant.
- Primary Endpoint: The primary efficacy endpoint was the estimated glomerular filtration rate (eGFR) at 12 months (Day 360).



Statistical Analysis: The primary analysis was performed on the intent-to-treat (ITT)
population, which included all randomized patients who received at least one dose of the
study drug. A prespecified analysis was also conducted on the per-protocol population, which
included patients who completed the study without major protocol deviations.

### Phase 2 Study in Cardiac Surgery-Associated Acute Kidney Injury (GUARD Trial)

This was a randomized, double-blind, placebo-controlled, multicenter proof-of-concept trial.

- Patient Population: The study enrolled 259 patients undergoing cardiac surgery with cardiopulmonary bypass who were at risk for developing AKI.
- Intervention: Patients were randomized to receive either Terevalefim (2 mg/kg) or a
  matching placebo. The study drug was administered as a once-daily intravenous infusion for
  four consecutive days.
- Primary Endpoint: The primary endpoint was the severity of AKI, measured by the mean area under the curve of the percent increase in serum creatinine from baseline through day 6.
- Secondary Endpoints: Secondary endpoints included the proportion of patients who developed major adverse kidney events (MAKE) by day 30 and day 90, and the percentage of patients diagnosed with AKI through day 5.
- Statistical Analysis: The efficacy analyses were conducted on the full analysis set, which included all randomized patients who received at least one dose of the study drug.

### **Visualizations**

### Terevalefim's Mechanism of Action: The c-Met Signaling Pathway

**Terevalefim** acts as a mimetic of Hepatocyte Growth Factor (HGF), the natural ligand for the c-Met receptor. The binding of **Terevalefim** to c-Met is intended to activate downstream signaling pathways that promote cell survival, proliferation, and tissue repair.





Click to download full resolution via product page

Caption: **Terevalefim** activates the c-Met receptor, initiating key downstream signaling pathways.

### **Experimental Workflow for the Phase 3 DGF Trial**

The following diagram illustrates the logical flow of the pivotal Phase 3 clinical trial for **Terevalefim** in patients with delayed graft function.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 clinical trial for **Terevalefim** in Delayed Graft Function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The hepatocyte growth factor mimetic, ANG-3777, in kidney transplant recipients with delayed graft function: Results from a randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vifor Pharma and Angion report topline results from phase-III registration trial of ANG-3777 in kidney transplant patients at risk for delayed graft function - BioSpace [biospace.com]
- 3. Development of and recovery from acute kidney injury after cardiac surgery: Randomized phase 2 trial of the hepatocyte growth factor mimetic ANG-3777 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical Analysis of Terevalefim: A Comparative Guide to Efficacy in Renal Indications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198262#statistical-methods-for-validatingterevalefim-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com